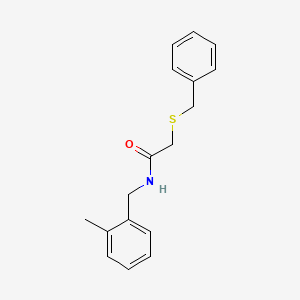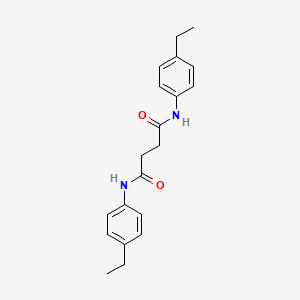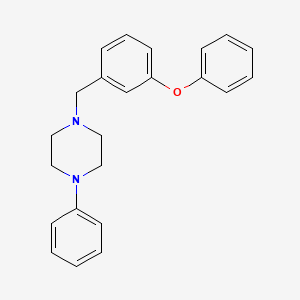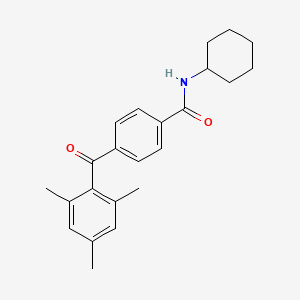
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide, also known as A-836,339, is a chemical compound that has garnered attention from the scientific community due to its potential therapeutic effects. This compound is a CB1 receptor inverse agonist, which means that it has the ability to decrease the activity of the CB1 receptor in the brain.
作用機序
As mentioned earlier, 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is a CB1 receptor inverse agonist. The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain. It plays a role in regulating appetite, mood, and pain sensation, among other things. By decreasing the activity of the CB1 receptor, 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to reduce food intake, improve glucose tolerance, and decrease the rewarding effects of drugs.
Biochemical and Physiological Effects:
In addition to its effects on appetite and drug addiction, 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been shown to decrease inflammation in the brain and improve cognitive function in animal studies. Additionally, it has been shown to have analgesic effects, meaning that it can reduce pain sensation.
実験室実験の利点と制限
One advantage of using 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is that it is a selective CB1 receptor inverse agonist. This means that it specifically targets the CB1 receptor, rather than affecting other receptors in the brain. Additionally, it has been shown to have a low potential for abuse, making it a safer alternative to other drugs that are used in research.
One limitation of using 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is that it has not yet been tested in humans. Therefore, its potential therapeutic effects in humans are still unknown. Additionally, it may have side effects that have not yet been discovered.
将来の方向性
There are many potential future directions for research on 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide. One area of research could be its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to decrease inflammation in the brain, which is a common feature of these diseases.
Another area of research could be its potential use in the treatment of anxiety and depression. 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to improve cognitive function and decrease inflammation in the brain, which are both factors that are associated with anxiety and depression.
Finally, additional research could be done on the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide in humans. This would be an important step in determining its potential use as a therapeutic agent.
合成法
The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 2,4-dimethylphenol with 4-ethylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the desired compound.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic effects. One area of research has been its use in the treatment of obesity. As a CB1 receptor inverse agonist, 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to decrease appetite and food intake in animal studies. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Another area of research has been its potential use in the treatment of drug addiction. 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to decrease the rewarding effects of drugs such as cocaine and morphine in animal studies. This suggests that it may be a useful tool in the treatment of drug addiction.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-6-8-16(9-7-15)19-18(20)12-21-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVOYBWBHLBWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)


![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)
![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)


![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)